5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one

Vue d'ensemble

Description

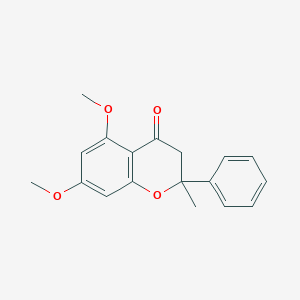

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one: is a chemical compound with the molecular formula C18H18O4 . It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-4-chromanone with phenylmagnesium bromide, followed by methylation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Applications De Recherche Scientifique

Research indicates that 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one possesses several biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

A study published in Scientific Reports demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism involved inducing apoptosis and regulating key proteins such as P53 and Bcl-2 .

Medicinal Applications

The compound is being investigated for its potential therapeutic applications:

- Cancer Treatment : In vitro studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from this compound have demonstrated stronger cytotoxicity compared to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 14b | MCF-7 | 18.6 |

| 6a | HCT-116 | 35.1 |

| DOX | MCF-7 | 37.6 |

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique structure allows for the development of novel compounds with enhanced properties for drug formulation.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several chromone derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds derived from this compound exhibited selective toxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells while sparing normal fibroblast cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that treatment with these compounds led to significant DNA fragmentation in treated cancer cells compared to controls. This was assessed using gel electrophoresis techniques .

Mécanisme D'action

The mechanism of action of 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,7-Dihydroxy-2-methyl-2-phenyl-chroman-4-one

- 5,7-Dimethoxy-2-phenyl-chroman-4-one

- 5,7-Dimethoxy-2-methyl-chroman-4-one

Uniqueness

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one, a compound belonging to the class of chromanones, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18O4. Its synthesis typically involves the condensation of 5,7-dimethoxy-4-chromanone with phenylmagnesium bromide, followed by methylation processes. The compound's unique substitution pattern contributes to its distinct chemical and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This suggests its potential use in treating inflammatory diseases .

Antiproliferative Activity

In cellular assays, this compound has shown antiproliferative effects against several cancer cell lines. For instance, it inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) and other cancerous cells at micromolar concentrations. This activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in targeted cells .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups in its structure enhance its ability to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .

- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 5,7-Dihydroxy-2-methyl-2-phenyl-chroman-4-one | Moderate | Low | Moderate |

| 5,7-Dimethoxyflavone | High | High | Low |

This table illustrates that while this compound exhibits strong biological activities across multiple categories, related compounds may vary significantly in their efficacy.

Case Studies

- Antiangiogenic Effects : A study demonstrated that derivatives of chromanones similar to this compound showed substantial antiangiogenic effects in vitro by inhibiting endothelial cell migration and tube formation .

- Cancer Cell Line Studies : In a series of assays involving various cancer cell lines, including breast and prostate cancer cells, this compound exhibited IC50 values in the low micromolar range (approximately 3–6 μM), indicating potent antiproliferative effects .

Propriétés

IUPAC Name |

5,7-dimethoxy-2-methyl-2-phenyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(12-7-5-4-6-8-12)11-14(19)17-15(21-3)9-13(20-2)10-16(17)22-18/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSGAUPQCCYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468012 | |

| Record name | 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135110-60-0 | |

| Record name | 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.